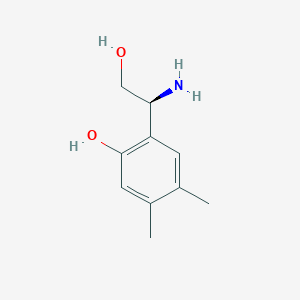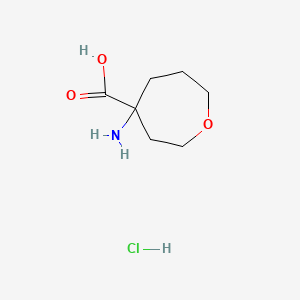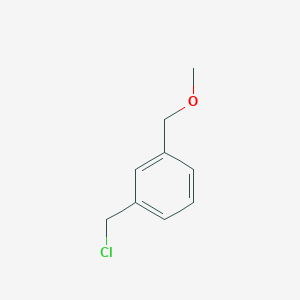
1-(Chloromethyl)-3-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(methoxymethyl)benzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where one hydrogen atom is replaced by a chloromethyl group and another by a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-3-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(methoxymethyl)benzyl alcohol with thionyl chloride, which replaces the hydroxyl group with a chlorine atom. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(methoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3-(methoxymethyl)toluene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 3-(methoxymethyl)toluene.
Scientific Research Applications
1-(Chloromethyl)-3-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving benzyl derivatives.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(methoxymethyl)benzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The methoxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
1-(Chloromethyl)-3-(methoxymethyl)benzene can be compared with other similar compounds such as:
1-(Chloromethyl)-4-(methoxymethyl)benzene: Similar structure but with different positional isomerism.
1-(Chloromethyl)-2-(methoxymethyl)benzene: Another positional isomer with distinct chemical properties.
Benzyl chloride: Lacks the methoxymethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity compared to its isomers and other benzyl derivatives.
Properties
CAS No. |
119858-82-1 |
|---|---|
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-(chloromethyl)-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C9H11ClO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7H2,1H3 |
InChI Key |
UOPQKXSFMGIIAK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


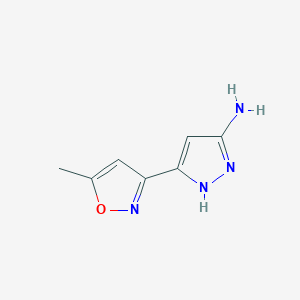
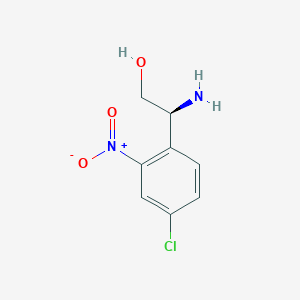
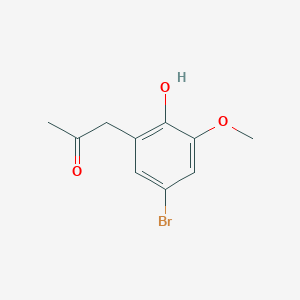
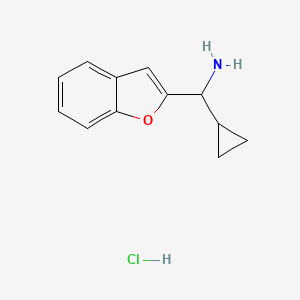
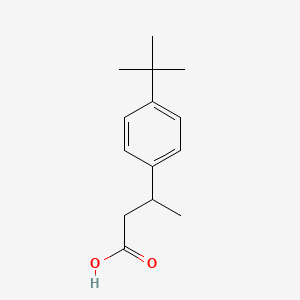

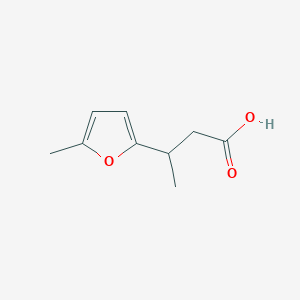

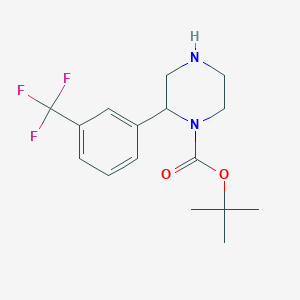
![1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)
